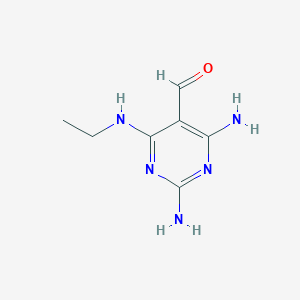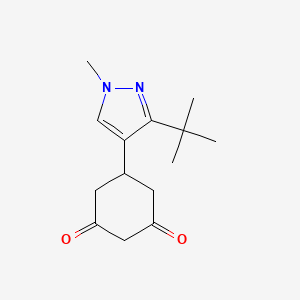
5-(3-(tert-Butyl)-1-methyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-(tert-Butyl)-1-methyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione is an organic compound characterized by a cyclohexane ring substituted with a pyrazole moiety. The tert-butyl and methyl groups attached to the pyrazole ring contribute to its unique chemical properties. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and structural features.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(tert-Butyl)-1-methyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione typically involves multi-step organic reactions. One common route starts with the preparation of the pyrazole ring, followed by its attachment to the cyclohexane-1,3-dione core.
-
Preparation of the Pyrazole Ring
Starting Materials: tert-Butyl hydrazine and 1,3-diketone.
Reaction Conditions: The reaction is carried out in an organic solvent such as ethanol, under reflux conditions, to form the pyrazole ring.
-
Attachment to Cyclohexane-1,3-dione
Starting Materials: The synthesized pyrazole and cyclohexane-1,3-dione.
Reaction Conditions: The reaction is typically performed in the presence of a base, such as sodium ethoxide, to facilitate the nucleophilic attack on the diketone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
化学反应分析
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic media.
Products: Oxidation of the cyclohexane ring can lead to the formation of diketones or carboxylic acids.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Usually performed in anhydrous solvents.
Products: Reduction can convert the diketone to diols or alcohols.
-
Substitution
Reagents: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles.
Conditions: Often carried out under mild conditions to avoid decomposition.
Products: Substitution reactions can introduce new functional groups into the molecule.
科学研究应用
Chemistry
In chemistry, 5-(3-(tert-Butyl)-1-methyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
This compound has potential applications in biological research due to its structural similarity to bioactive molecules. It can be used as a probe to study enzyme interactions and as a lead compound in drug discovery programs targeting specific biological pathways.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their pharmacological properties. They may exhibit anti-inflammatory, anticancer, or antimicrobial activities, making them candidates for therapeutic development.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the development of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 5-(3-(tert-Butyl)-1-methyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, while the cyclohexane-1,3-dione moiety can undergo keto-enol tautomerism, influencing its binding affinity and specificity. These interactions can modulate biological pathways, leading to the observed effects.
相似化合物的比较
Similar Compounds
5-(3-(tert-Butyl)-1H-pyrazol-4-yl)cyclohexane-1,3-dione: Lacks the methyl group on the pyrazole ring.
5-(3-(tert-Butyl)-1-methyl-1H-pyrazol-4-yl)cyclohexane-1,2-dione: Variation in the position of the diketone.
5-(3-(tert-Butyl)-1-methyl-1H-pyrazol-4-yl)cyclohexane-1,4-dione: Different positioning of the diketone groups.
Uniqueness
The presence of both tert-butyl and methyl groups on the pyrazole ring, along with the cyclohexane-1,3-dione core, imparts unique steric and electronic properties to 5-(3-(tert-Butyl)-1-methyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione. These features can influence its reactivity, stability, and interaction with biological targets, distinguishing it from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with related compounds
属性
分子式 |
C14H20N2O2 |
|---|---|
分子量 |
248.32 g/mol |
IUPAC 名称 |
5-(3-tert-butyl-1-methylpyrazol-4-yl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)13-12(8-16(4)15-13)9-5-10(17)7-11(18)6-9/h8-9H,5-7H2,1-4H3 |
InChI 键 |
VWTIYOVFOZRYAO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=NN(C=C1C2CC(=O)CC(=O)C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


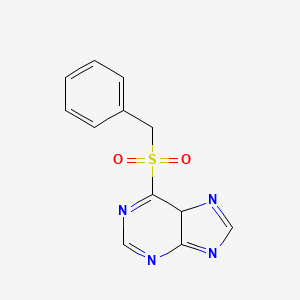
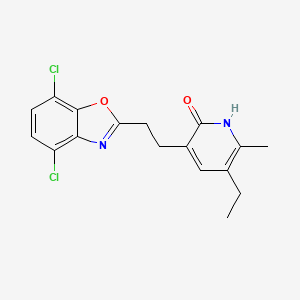
![methyl 2-[(2R,3R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate](/img/structure/B12920629.png)
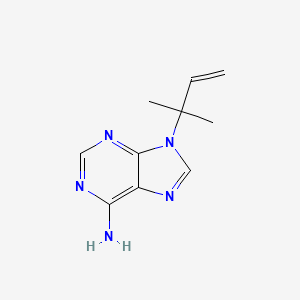
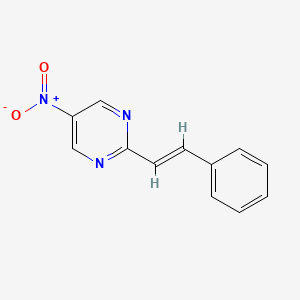

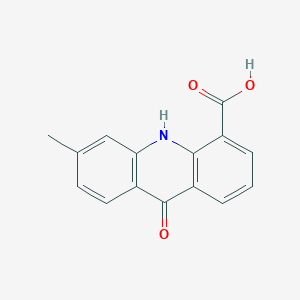
![6-(Cyclohexylamino)-1,3-dimethyl-5-(4-nitrophenyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12920650.png)
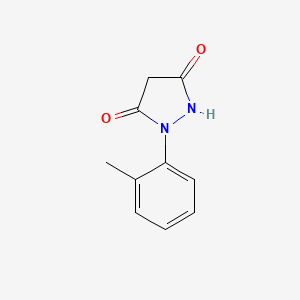
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-nonyl-1H-purin-6-one](/img/structure/B12920658.png)
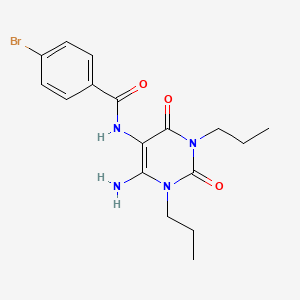
![7-Ethyl-2-methyloctahydro-6h-pyrazino[1,2-c]pyrimidine-6-thione](/img/structure/B12920663.png)
![4-Chloro-2-ethyl-5-[(4-methoxyphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12920665.png)
